molecular formula C20H27NO2 B14171401 alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4'-methyl-benzhydrol CAS No. 4150-88-3

alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4'-methyl-benzhydrol

Cat. No.: B14171401
CAS No.: 4150-88-3
M. Wt: 313.4 g/mol
InChI Key: WLPOSYYUWKQTOG-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4’-methylbenzophenone with a suitable dimethylamino reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Scientific Research Applications

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and benzhydrol groups can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

4150-88-3

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C20H27NO2/c1-15-6-8-17(9-7-15)20(22,16(2)14-21(3)4)18-10-12-19(23-5)13-11-18/h6-13,16,22H,14H2,1-5H3

InChI Key

WLPOSYYUWKQTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O

Origin of Product

United States

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